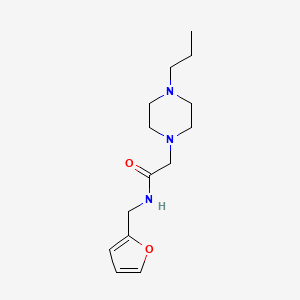![molecular formula C20H17N5O4 B5457005 ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate](/img/structure/B5457005.png)
ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-3-amino-benzimidazole with 4-nitrobenzaldehyde to form the intermediate Schiff base. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate can be compared with other benzimidazole derivatives, such as:
1-Methyl-2-phenylbenzimidazole: Lacks the cyano and nitrophenyl groups, resulting in different chemical properties and biological activities.
2-Cyano-1-methylbenzimidazole: Similar structure but without the nitrophenyl group, leading to different reactivity and applications.
4-Nitro-1-methylbenzimidazole:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-3-29-20(26)16(12-21)19-23(2)17-6-4-5-7-18(17)24(19)22-13-14-8-10-15(11-9-14)25(27)28/h4-11,13H,3H2,1-2H3/b19-16-,22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHZIKYCSGOCB-JWHYYTCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2N1N=CC3=CC=C(C=C3)[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1/N=C\C3=CC=C(C=C3)[N+](=O)[O-])C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5456928.png)


![5-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5456963.png)
![4-(4-{[2-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5456965.png)
METHANONE](/img/structure/B5456973.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5456985.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5456987.png)
![3-(3-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5456994.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5456999.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-{[(dimethylamino)carbonyl]amino}acetamide](/img/structure/B5457002.png)
![(3S*,5R*)-5-{[(4-pyridinylmethyl)amino]carbonyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5457004.png)
![ethyl 3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylate](/img/structure/B5457017.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5457019.png)
